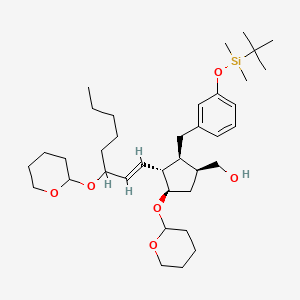![molecular formula C7H7N3 B13096615 1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
1,2-Dihydropyrido[3,4-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydropyrido[3,4-c]pyridazine is a heterocyclic compound that features a fused ring system containing both pyridine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of nitrogen atoms in the ring system imparts distinct electronic characteristics, making it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of 1,2-Dihydropyrido[3,4-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of a heterocyclic diamine with a nitrite, or the use of hydrazine hydrate with dicarbonyl compounds . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Dihydropyrido[3,4-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine compounds .
Scientific Research Applications
1,2-Dihydropyrido[3,4-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Dihydropyrido[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various physiological effects. For instance, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent biological responses .
Comparison with Similar Compounds
1,2-Dihydropyrido[3,4-c]pyridazine can be compared with other similar heterocyclic compounds such as pyridazine, pyrimidine, and pyrazine. While all these compounds contain nitrogen atoms in their ring systems, this compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering advantages in terms of binding affinity and selectivity .
Similar compounds include:
- Pyridazine
- Pyrimidine
- Pyrazine
These compounds share some structural similarities but differ in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1,2-dihydropyrido[3,4-c]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-3-8-5-7-6(1)2-4-9-10-7/h1-5,9-10H |
InChI Key |
CPELHWJBACBNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNNC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


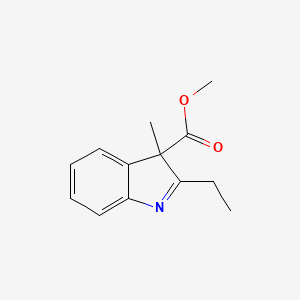
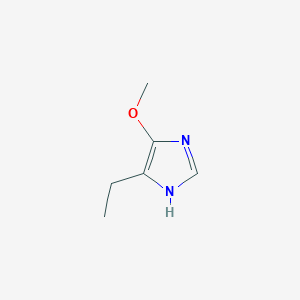
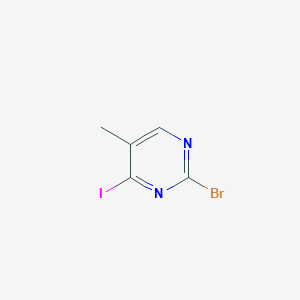


![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
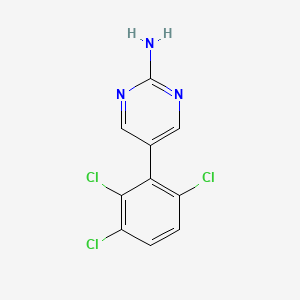
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)

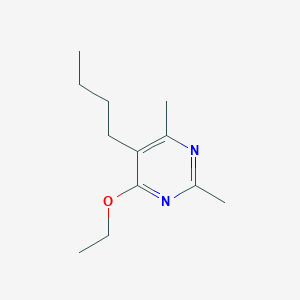
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)

![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
